molecular formula C7H14ClNO B1429053 5-Methylazepan-4-one hydrochloride CAS No. 1228450-23-4

5-Methylazepan-4-one hydrochloride

Cat. No. B1429053
Key on ui cas rn: 1228450-23-4
M. Wt: 163.64 g/mol
InChI Key: HWEPWXKHORTTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

A solution of 4-methyl-5-oxo-azepane-1-carboxylic acid tert-butyl ester (700 mg, 3.083 mmol) was dissolved in 10% TFA in DCM (30 mL) and stirred at RT for 6 hours before being evaporated to give 0.74 g of 5-methyl-azepan-4-one hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][C:12](=[O:15])[CH:11]([CH3:16])[CH2:10][CH2:9]1)=O)(C)(C)C.C(Cl)[Cl:18]>C(O)(C(F)(F)F)=O>[ClH:18].[CH3:16][CH:11]1[CH2:10][CH2:9][NH:8][CH2:14][CH2:13][C:12]1=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(C(CC1)=O)C
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.CC1C(CCNCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.74 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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